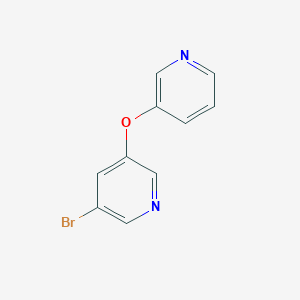
Pyridine, 3-bromo-5-(3-pyridinyloxy)-
Descripción general
Descripción
“Pyridine, 3-bromo-5-(3-pyridinyloxy)-” is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is also known as "3-Bromo-5-(pyridin-3-yloxy)pyridine" .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-bromo-5-(3-pyridinyloxy)-” consists of a pyridine ring with bromine and pyridinyloxy substituents at the 3rd and 5th positions respectively .Physical And Chemical Properties Analysis
The predicted boiling point of “Pyridine, 3-bromo-5-(3-pyridinyloxy)-” is 336.2±32.0 °C and its predicted density is 1.543±0.06 g/cm3 . The predicted pKa value is 3.84±0.10 .Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine Derivatives
Studies have demonstrated efficient synthesis methods for creating novel pyridine-based derivatives. For instance, Ahmad et al. (2017) reported on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. This process involved reactions of 5-bromo-2-methylpyridin-3-amine with arylboronic acids. The study also included quantum mechanical investigations, indicating these compounds as potential candidates for chiral dopants in liquid crystals due to their structural characteristics (Ahmad et al., 2017).
Biological Activities
Research into the biological activities of pyridine derivatives has shown promising results. The compounds synthesized by Ahmad et al. (2017) exhibited significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Specifically, one compound displayed notable efficacy against clot formation in human blood, and another was highly potent against Escherichia coli, suggesting their potential in medical applications (Ahmad et al., 2017).
Materials Science Applications
In the realm of materials science, pyridine derivatives are explored for their potential use in various applications. The study by Ahmad et al. (2017) suggested that due to the electronic properties elucidated through Density Functional Theory (DFT) studies, these novel pyridine derivatives could be useful in the development of new materials, particularly as chiral dopants for liquid crystals. This is attributed to their favorable molecular orbitals, reactivity indices, and dipole measurements, which indicate their utility in materials science (Ahmad et al., 2017).
Propiedades
IUPAC Name |
3-bromo-5-pyridin-3-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIOASKNKWOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620886 | |
| Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-bromo-5-(3-pyridinyloxy)- | |
CAS RN |
422557-19-5 | |
| Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-](/img/structure/B3052459.png)
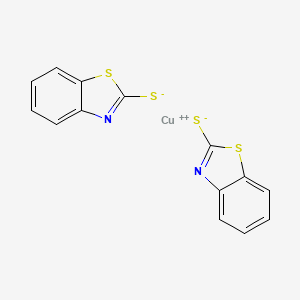

![2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol](/img/structure/B3052463.png)
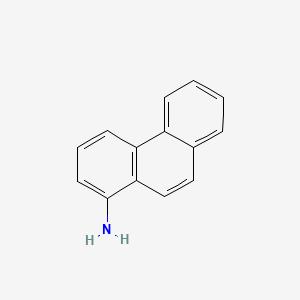
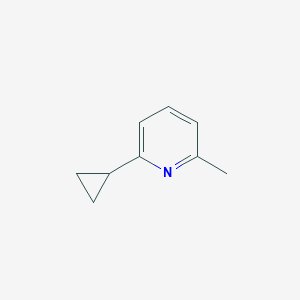
![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)
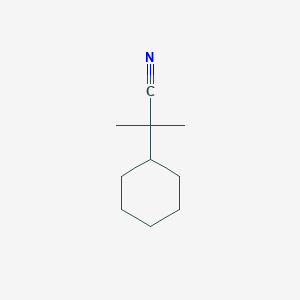


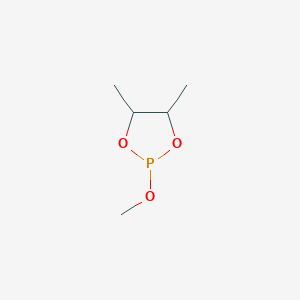
![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)
